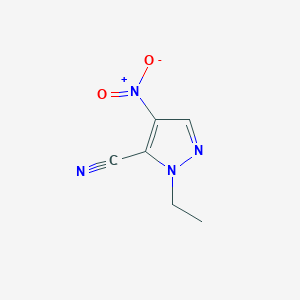

1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-ethyl-4-nitropyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-2-9-5(3-7)6(4-8-9)10(11)12/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZILMQGTSBVSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268069 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-51-9 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 4 Nitro 1h Pyrazole 5 Carbonitrile and Analogues

Retrosynthetic Approaches to the 1H-Pyrazole-5-carbonitrile Core

A retrosynthetic analysis of the 1H-pyrazole-5-carbonitrile core reveals several strategic disconnections. The most common approach involves disconnecting the two N-C bonds of the pyrazole (B372694) ring, leading back to a hydrazine (B178648) derivative and a three-carbon component with electrophilic sites at positions 1 and 3. youtube.com This fundamental disconnection paves the way for several powerful synthetic strategies, including cyclocondensation, multicomponent reactions, and cycloadditions.

Cyclocondensation reactions are a classical and highly effective method for constructing the pyrazole ring. The most renowned of these is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgresearchgate.net To achieve the desired 5-carbonitrile substitution, precursors other than simple dicarbonyls are necessary.

A prevalent strategy involves the use of α,β-unsaturated carbonyl compounds or their equivalents, which can react with hydrazines. beilstein-journals.orgresearchgate.net For instance, derivatives of malononitrile (B47326) are excellent precursors for introducing the C5-carbonitrile. The reaction of an appropriately substituted hydrazine with a ketene (B1206846) dithioacetal derived from malononitrile can yield tetra-substituted pyrazoles. researchgate.net Similarly, the cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, often formed in situ, can lead to pyrazolines which are subsequently oxidized to pyrazoles. nih.gov The use of ethylhydrazine (B1196685) in these reactions would directly install the N1-ethyl group required for the target molecule.

A typical reaction pathway involves the Michael addition of the hydrazine to an activated alkene, such as an arylidenemalononitrile, followed by intramolecular cyclization and aromatization to yield the stable pyrazole ring. nih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex heterocyclic systems like pyrazoles, offering advantages in terms of atom economy and operational simplicity. nih.govbeilstein-journals.orgrsc.org Several MCRs are particularly well-suited for generating the 1H-pyrazole-5-carbonitrile core.

A common and highly effective three-component reaction involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. beilstein-journals.orgnih.gov In this process, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an electron-deficient alkene (an arylidenemalononitrile). Subsequent Michael addition of the hydrazine, followed by cyclization and tautomerization, affords the desired 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.gov To synthesize the direct precursor to the target compound, a variation of this reaction using a different three-carbon component would be required. For example, a four-component reaction of aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile can produce pyranopyrazoles, showcasing the versatility of MCRs in building complex scaffolds. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference(s) |

| Three-component | Aldehyde, Malononitrile, Phenylhydrazine (B124118) | LDH@PTRMS@DCMBA@CuI, 55 °C | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | nih.gov |

| Three-component | Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Four-component | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Ultrasonic irradiation | Pyrano[2,3-c]pyrazoles | rsc.org |

| Three-component | Vinyl azide (B81097), Aldehyde, Tosylhydrazine | Base | 3,4,5-Trisubstituted 1H-pyrazoles | organic-chemistry.org |

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another fundamental strategy for pyrazole synthesis. beilstein-journals.orgresearchgate.netiiardjournals.org This method involves the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne). For pyrazole synthesis, the 1,3-dipole is typically a diazo compound or a nitrile imine.

Diazo compounds, which can be generated in situ from N-tosylhydrazones to improve safety, react regioselectively with alkynes to form pyrazoles. organic-chemistry.orgacs.org The use of an alkyne bearing a nitrile group, such as cyanoacetylene, would directly install the required functionality at the 5-position of the pyrazole ring. Similarly, nitrile imines, generated in situ from hydrazonyl chlorides, undergo cycloaddition with alkenes or alkynes to produce pyrazolines or pyrazoles, respectively. nih.gov The regioselectivity of these reactions is a critical factor, often controlled by both steric and electronic effects of the substituents on the dipole and dipolarophile. acs.orgnih.gov

Regioselective Introduction of the Nitro Group at Position 4 of Pyrazoles

Once the 1-ethyl-1H-pyrazole-5-carbonitrile scaffold is assembled, the next critical step is the regioselective introduction of a nitro group at the C4 position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, but controlling the position of substitution can be challenging.

Direct electrophilic nitration is the most straightforward approach to installing a nitro group. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible, making it the preferred site for nitration, provided the C3 and C5 positions are substituted. researchgate.net

Various nitrating agents have been employed for this transformation. A mixture of concentrated nitric acid and sulfuric acid (nitrating acid) is a classic and effective reagent for nitrating pyrazoles. nih.govsemanticscholar.org Milder and more selective conditions have also been developed to avoid side reactions and improve yields. These include using nitric acid in trifluoroacetic anhydride, which is believed to generate dinitrogen pentoxide (N₂O₅) in situ, or employing reagents like bismuth nitrate (B79036) on a solid support. nih.govumich.edu The choice of nitrating system depends on the stability of the substituents already present on the pyrazole ring. For a substrate like 1-ethyl-1H-pyrazole-5-carbonitrile, a strong acid system should be effective in achieving nitration at the C4 position.

| Substrate | Nitrating Agent/Conditions | Product | Reference(s) |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitropyrazole | nih.gov |

| 1-Methylpyrazole | Conc. HNO₃ / Trifluoroacetic anhydride | 1-Methyl-3-nitropyrazole | semanticscholar.org |

| 3,5-Dimethylpyrazole | Conc. HNO₃ / Conc. H₂SO₄ | 3,5-Dimethyl-4-nitropyrazole | semanticscholar.org |

| Pyrazolin-5-ones | Fe(NO₃)₃ / NaNO₂ | 4-Nitropyrazolin-5-ones | researchgate.netresearchgate.net |

An alternative to direct nitration is the conversion of a pre-installed functional group at the C4 position. A common strategy in aromatic chemistry is the transformation of an amino group into a nitro group. This provides a powerful indirect route, especially when direct nitration is problematic due to substrate sensitivity or poor regioselectivity.

The synthesis would begin with a 4-aminopyrazole derivative, such as 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile. Such amino-pyrazoles are often synthesized by the reduction of the corresponding 4-nitropyrazole, a method that establishes a clear synthetic link between these two classes of compounds. researchgate.netmdpi.com

The conversion of the 4-amino group to a 4-nitro group typically proceeds via a two-step diazotization-nitration sequence.

Diazotization : The 4-aminopyrazole is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a pyrazole-4-diazonium salt.

Nitro-de-diazoniation : The resulting diazonium salt is then treated with an excess of sodium nitrite, often in the presence of a copper catalyst (a Sandmeyer-type reaction), to replace the diazonium group with a nitro group.

This indirect method offers an alternative pathway that can be advantageous for achieving the desired regiochemistry, building upon the well-established chemistry of diazonium salts. nih.gov

Strategies for Installing the Carbonitrile Group at Position 5 of Pyrazoles

The introduction of a carbonitrile (cyano) group at the C5 position of the pyrazole ring is a critical step. This functional group is a valuable synthon, enabling further transformations, and is present in numerous biologically active compounds. chemicalbook.com Methodologies for this installation primarily involve the transformation of pre-existing functional groups or the direct cyanation of a C-H bond.

A common and reliable method for introducing a nitrile group is through the dehydration of a primary amide (carboxamide). This two-step approach begins with a pyrazole-5-carboxylic acid, which is first converted to the corresponding pyrazole-5-carboxamide. The subsequent dehydration of the amide furnishes the desired pyrazole-5-carbonitrile.

The initial pyrazole-5-carboxylic acid can be synthesized through various established routes, such as the cyclocondensation of a hydrazine with a β-ketoester. For instance, 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid itself can be prepared via the cyclocondensation of ethyl hydrazine with a suitable β-dicarbonyl compound, followed by nitration.

The conversion of the carboxylic acid to the amide can be achieved using standard amidation procedures. Subsequently, the crucial dehydration step is carried out using various reagents. Thionyl chloride (SOCl₂) in the presence of a solvent like dimethylformamide (DMF) is a known method for converting a pyrazole amide to a nitrile. beilstein-journals.orgresearchgate.net Another effective reagent for this transformation is phosphorus oxychloride (POCl₃) in pyridine (B92270). chemicalbook.com An example reaction involves dissolving the pyrazole-5-carboxylic acid amide in pyridine and treating it with POCl₃ to yield the corresponding pyrazole-5-carbonitrile. chemicalbook.com

Table 1: Reagents for Dehydration of Pyrazole-5-carboxamides

| Dehydrating Agent | Solvent/Conditions | Reference |

|---|---|---|

| Thionyl chloride (SOCl₂) | Dimethylformamide (DMF) | beilstein-journals.orgresearchgate.net |

This pathway is advantageous due to the accessibility of the starting pyrazole carboxylic acids and the generally high yields of the dehydration step.

Direct C-H cyanation represents a more atom-economical and modern approach, avoiding the pre-functionalization required in the carboxylic acid conversion route. This strategy involves the direct replacement of a hydrogen atom at the C5 position of the pyrazole ring with a cyano group. Transition-metal catalysis is often employed to achieve this transformation. rsc.org

The C5 proton of the pyrazole ring is the most acidic, making it susceptible to metallation and subsequent functionalization. researchgate.net Palladium-catalyzed methods have been successfully used for the direct arylation of the C5-position of pyrazoles. researchgate.net Extending this methodology to cyanation is an active area of research.

Transition-metal-catalyzed cyanation reactions can utilize various cyanating agents. One such agent that has gained attention for its safety and practicality is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). dntb.gov.ua Copper-catalyzed domino cyanation/cyclization reactions have also been developed to produce cyano-substituted pyrazolines, which are precursors to pyrazoles. rsc.org While direct C5-cyanation of a pre-formed 1-ethyl-4-nitro-1H-pyrazole has not been widely reported, the principles of transition-metal-catalyzed C-H functionalization provide a promising route for its synthesis and for creating analogues. rsc.orgresearchgate.net

Table 2: Examples of Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles

| Metal Catalyst | Reaction Type | Position | Reference |

|---|---|---|---|

| Palladium (Pd) | Direct Arylation | C5 | researchgate.net |

| Rhodium (Rh) | Aromatic C-H Cyanation | ortho to directing group | dntb.gov.ua |

N-Alkylation Techniques for the Introduction of the 1-Ethyl Moiety

The introduction of the ethyl group at the N1 position of the pyrazole ring is a key step in the synthesis of the target molecule. The regioselectivity of this alkylation is crucial, as alkylation can occur at either the N1 or N2 position in unsymmetrically substituted pyrazoles.

Traditional methods for N-alkylation often involve the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkyl halide, such as ethyl bromide or ethyl iodide. mdpi.comsemanticscholar.org The choice of base and solvent system can influence the regioselectivity. For example, using potassium carbonate (K₂CO₃) in DMSO has been shown to achieve regioselective N1-alkylation of 3-substituted pyrazoles. researchgate.netfigshare.com

More advanced and alternative methods have been developed to improve efficiency and selectivity:

Acid-Catalyzed Alkylation: A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), provides an alternative to base-mediated alkylations, often proceeding under milder conditions. mdpi.comsemanticscholar.org

Catalyst-Free Michael Addition: A catalyst-free Michael reaction has been developed for the highly regioselective N1-alkylation of pyrazoles bearing electron-withdrawing groups, achieving excellent yields (>90%) and N1/N2 selectivity (>99.9:1). semanticscholar.org This method is particularly suitable for pyrazoles with nitro or nitrile substituents.

Enzymatic Alkylation: Biocatalysis offers a highly selective and green approach. Engineered enzymes, such as modified methyltransferases, have been used in a cyclic cascade to perform pyrazole alkylation, including methylation, ethylation, and propylation, with unprecedented regioselectivity (>99%) using simple haloalkanes. nih.govnih.gov

Table 3: Comparison of N-Alkylation Techniques for Pyrazoles

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Base-Mediated | Ethyl halide, K₂CO₃/DMSO | Traditional, good regioselectivity | researchgate.netfigshare.com |

| Acid-Catalyzed | Ethyl trichloroacetimidate, CSA | Mild conditions, avoids strong base | mdpi.comsemanticscholar.org |

| Catalyst-Free | Michael acceptor | Excellent regioselectivity for activated pyrazoles | semanticscholar.org |

Green Chemistry Principles in the Synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile

The growing emphasis on sustainable chemical manufacturing has spurred the development of green synthetic methodologies for heterocyclic compounds like pyrazoles. mdpi.com These principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: Many pyrazole syntheses are now performed under solvent-free conditions, often facilitated by techniques like microwave irradiation or simple grinding. rsc.org For instance, an efficient one-pot synthesis of pyrano[2,3-c]pyrazoles proceeds by mixing the reactants without any solvent. rsc.org N-alkylation of pyrazoles has also been achieved under solvent-free conditions using phase-transfer catalysis or microwave irradiation, offering high yields and avoiding bulk organic solvents. researchgate.netresearchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Numerous multicomponent reactions for the synthesis of functionalized pyrazoles are now conducted in water. nih.govthieme-connect.com For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully carried out in an aqueous medium at room temperature. nih.gov These methods often lead to simplified work-up procedures, as the product may precipitate from the reaction mixture and can be isolated by simple filtration. nih.gov

Developing catalyst-free reactions or employing highly efficient, recyclable catalysts aligns with green chemistry principles by minimizing waste and cost.

Catalyst-Free Synthesis: Several synthetic protocols for pyrazoles have been developed that proceed without any catalyst. As mentioned, a catalyst-free Michael addition can be used for the N1-alkylation of activated pyrazoles. semanticscholar.org Furthermore, the synthesis of fused furopyrazoles has been achieved through a four-component system at room temperature in the absence of a catalyst. thieme-connect.com

Recyclable Catalysts: The use of heterogeneous or magnetically separable catalysts that can be easily recovered and reused for multiple reaction cycles is a key green strategy. Examples include:

Amberlyst-70: This solid acid resin has been used as a recyclable catalyst for the aqueous synthesis of pyrazoles at room temperature. researchgate.net It can be easily filtered off and reused for several cycles with only a slight decrease in activity. researchgate.net

Magnetic Nanoparticles: Catalysts based on magnetic nanoparticles, such as tannic acid-functionalized silica-coated Fe₃O₄, have been employed for the three-component synthesis of 5-amino-pyrazole-4-carbonitriles. nih.gov These catalysts can be recovered using an external magnet and reused multiple times without significant loss of efficiency. nih.gov

Layered Double Hydroxides (LDHs): A nano-copper catalyst immobilized on a modified LDH has been shown to be highly active and recyclable for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in an H₂O/EtOH solvent system. nih.gov

Polyoxometalates: An iron-based polyoxometalate has been described as a heterogeneous, reusable catalyst for the synthesis of functionalized pyrazoles. tandfonline.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid |

| 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide |

| Amberlyst-70 |

| Camphorsulfonic acid |

| Ethyl bromide |

| Ethyl iodide |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |

| Phosphorus oxychloride |

| Potassium carbonate |

Microwave and Ultrasound-Assisted Synthesis

The application of non-conventional energy sources, such as microwave irradiation and ultrasound, has become a significant area of interest in modern organic synthesis to accelerate reaction rates, improve yields, and promote greener chemical processes. mdpi.comias.ac.in While specific literature detailing the microwave or ultrasound-assisted synthesis of this compound is not extensively available, the synthesis of analogous pyrazole structures has been successfully achieved using these techniques, suggesting their potential applicability.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, from hours to minutes, and can lead to higher product yields and purities. at.uadergipark.org.tr For the synthesis of pyrazole derivatives, microwave irradiation has been effectively employed in various reaction types, including cyclocondensation and cycloaddition reactions. dergipark.org.tracs.org

A general approach for the synthesis of 1-aryl-1H-pyrazole-5-amines using microwave heating has been developed, which involves reacting an α-cyanoketone or its equivalent with an aryl hydrazine in an acidic aqueous medium. nih.gov The reaction mixture is heated in a microwave reactor at elevated temperatures, typically around 150 °C, for a short duration of 10-15 minutes, affording the desired pyrazole amines in high yields (70-90%). nih.gov This methodology could potentially be adapted for the synthesis of this compound, although the specific precursors and reaction conditions would need to be optimized.

The advantages of microwave-assisted synthesis for preparing pyrazole analogues are summarized in the table below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Often higher |

| Purity | Variable, may require extensive purification | Generally higher |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or solvent-free |

This table presents a generalized comparison based on literature for pyrazole synthesis.

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. asianpubs.org This energy input can enhance mass transfer and accelerate reaction rates.

In the context of pyrazole synthesis, ultrasound irradiation has been employed to promote condensation reactions. For instance, the synthesis of 1,5-disubstituted pyrazoles has been achieved by reacting α,β-unsaturated cyanoesters with phenylhydrazine under ultrasonic irradiation in the presence of a copper(I) catalyst. asianpubs.org This method has been shown to significantly reduce reaction times and improve yields compared to conventional methods. asianpubs.org The application of ultrasound could potentially facilitate the cyclization step in the formation of the pyrazole ring of this compound.

Synthetic Challenges and Future Innovations in the Preparation of this compound

The synthesis of this compound, while achievable through established methods, presents several challenges that are the focus of ongoing research and innovation in pyrazole chemistry.

Synthetic Challenges:

Regioselectivity: A primary challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of the cyclization reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine. mdpi.com Depending on the reaction conditions and the nature of the substituents, a mixture of regioisomers can be formed, necessitating tedious purification steps. Achieving the specific 1,5-disubstitution pattern of the target molecule requires careful selection of precursors and reaction conditions.

Introduction of the Nitro Group: The introduction of a nitro group at the C4 position of the pyrazole ring can be challenging. Direct nitration of the pre-formed pyrazole ring often requires harsh conditions and can lead to a mixture of products or decomposition of the starting material. Therefore, the use of a nitro-substituted building block is often preferred, which can add to the complexity of the starting material synthesis.

Reaction Conditions: Many traditional methods for pyrazole synthesis involve the use of harsh reagents, high temperatures, and long reaction times, which are not ideal from a green chemistry perspective. ias.ac.in There is a continuous need for the development of milder and more efficient synthetic protocols.

Functional Group Tolerance: The presence of the nitrile and nitro groups requires that the synthetic methods employed are tolerant of these functionalities. Certain reagents or reaction conditions could lead to unwanted side reactions involving these groups.

Future Innovations:

To address these challenges, several innovative approaches are being explored in the field of pyrazole synthesis:

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, where three or more reactants are combined in a single step to form the final product, offer a highly efficient and atom-economical approach to pyrazole synthesis. rsc.org The development of novel MCRs for the synthesis of fully substituted pyrazoles could provide a more direct and sustainable route to compounds like this compound. rsc.org

Novel Catalytic Systems: The use of advanced catalytic systems, including transition-metal catalysts, organocatalysts, and nanocatalysts, is a key area of innovation. mdpi.com These catalysts can offer improved regioselectivity, higher yields, and milder reaction conditions. For example, the use of specific catalysts could direct the cyclization to favor the desired 1,5-disubstituted pyrazole isomer.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to readily scale up reactions. The development of flow-based methods for the synthesis and nitration of pyrazoles could lead to more efficient and controlled production of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.com This technology could potentially be applied to the functionalization of the pyrazole ring, including the introduction of the ethyl and nitro groups, in a more controlled and efficient manner.

The continued exploration of these and other innovative synthetic methodologies will be crucial for the development of more efficient, sustainable, and versatile routes to this compound and its analogues, paving the way for further research into their chemical properties and potential applications. consensus.app

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Ethyl 4 Nitro 1h Pyrazole 5 Carbonitrile

Reactivity of the Pyrazole (B372694) Core in the Presence of Electron-Withdrawing Substituents

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. In its unsubstituted form, it is susceptible to electrophilic attack. However, the presence of potent electron-withdrawing groups, such as the nitro group at position 4 and the carbonitrile group at position 5, profoundly alters this reactivity. These substituents deactivate the pyrazole ring towards electrophilic aromatic substitution by significantly lowering the electron density of the ring.

Reactions of the Nitro Group at Position 4

The nitro group at the C4 position is a key center of reactivity in 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, participating in a variety of transformations.

Reduction Reactions to Amino, Azoxy, and Azo Derivatives

The reduction of the nitro group is a well-established transformation in organic synthesis. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to various oxidation states, including amino, azoxy, and azo functionalities.

Amino Derivatives: The most common transformation is the reduction to the corresponding aminopyrazole. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source is a standard method. Other metal-based reducing systems, such as tin (Sn) or iron (Fe) in acidic media, are also effective. A study on the reduction of azopyrazoles bearing a nitro group demonstrated the successful reduction of the nitro group using hydrazine (B178648) hydrate. dergipark.org.tr

Azoxy and Azo Derivatives: The partial reduction of nitropyrazoles can lead to the formation of azoxy and azo compounds, which are dimers of the parent pyrazole. The formation of these products is often favored under milder reduction conditions or in basic media. For instance, the reduction of nitroarenes with reagents like sodium arsenite or stannous chloride in alkaline solution can yield azoxy compounds. The further reduction of azoxy compounds can then produce the corresponding azo derivatives. researchgate.net A recent study detailed a potential-tuned electrochemical method for the selective synthesis of azoxy-, azo-, and amino-aromatics from nitroarene feedstocks, highlighting the controllable nature of this transformation. researchgate.net

| Product | Reagents and Conditions | Reference |

| Aminopyrazole | Hydrazine hydrate, ethanol, reflux | dergipark.org.tr |

| Azoxy/Azo Aromatics | Electrochemical reduction | researchgate.net |

| Amino Aromatics | Catalytic hydrogenation (e.g., Pd/C, H2), Metal/acid (e.g., Sn/HCl) | General knowledge |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group at position 4, along with the carbonitrile group at position 5, strongly activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). In many nitrated aromatic systems, the nitro group itself can act as a leaving group, although this is less common than the displacement of a halide. nih.govnih.gov

More typically, a leaving group at a position activated by the nitro group (ortho or para) is displaced by a nucleophile. In the case of this compound, a suitable leaving group would need to be present at the C3 or C5 position for such a reaction to occur readily. However, direct displacement of the nitro group has been observed in some activated systems. Research on 4-halonitro-pyrazolecarboxylic acids shows that the halogen can be displaced by arylamines in the presence of copper salts. osti.gov This indicates the susceptibility of the C4 position to nucleophilic attack. The general mechanism proceeds through a Meisenheimer intermediate, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. nih.govlibretexts.org

Isomerization and Rearrangement Studies Involving the Nitro Group

Isomerization of a nitro group on a pyrazole ring is a less common but documented phenomenon. Theoretical studies have explored the isomerization of N-nitropyrazoles, where the nitro group migrates from a nitrogen atom to a carbon atom of the pyrazole ring. researchgate.net Thermal rearrangement of N-nitropyrazoles has been shown to yield C-nitropyrazoles. acs.org

Reactivity of the Carbonitrile Group at Position 5

The carbonitrile (cyano) group at the C5 position is another important functional handle for the chemical modification of this compound.

Hydrolysis and Alcoholysis for Carboxylic Acid/Ester Formation

The carbonitrile group can be converted to a carboxylic acid or an ester through hydrolysis or alcoholysis, respectively. These reactions typically require acidic or basic conditions.

Hydrolysis to Carboxylic Acid: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid and ammonium (B1175870) ion. Under basic conditions, the nitrile is attacked by a hydroxide (B78521) ion, and the resulting intermediate is protonated by water. The intermediate amide is then hydrolyzed to the carboxylate salt, which upon acidification, gives the carboxylic acid. The hydrolysis of a pyrazole-4-carboxylic acid ethyl ester to the corresponding carboxylic acid has been demonstrated using methanesulfonic acid and water. numberanalytics.com

Alcoholysis to Ester: In a similar fashion, alcoholysis in the presence of an acid or base catalyst will lead to the formation of an ester. The alcohol acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This reaction provides a direct route to various ester derivatives of the pyrazole core.

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | H2SO4/H2O or NaOH/H2O then H3O+ | 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | General knowledge |

| Alcoholysis | ROH, H+ or OR- | 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate ester | General knowledge |

Nucleophilic Addition Reactions to the Nitrile (e.g., amidine, tetrazole formation)

The carbon-nitrogen triple bond of the nitrile group at the C5 position is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Amidine Formation: While specific studies on the formation of amidines from this compound are not extensively documented, the general reaction of nitriles with amines or ammonia (B1221849) to form amidines is a well-established transformation. This reaction typically requires activation of the nitrile group, often through protonation or coordination to a Lewis acid, to enhance its electrophilicity. The subsequent nucleophilic attack by an amine, followed by proton transfer, would yield the corresponding amidine derivative.

Tetrazole Formation: A significant and widely utilized reaction of nitriles is their [3+2] cycloaddition with azides to form tetrazoles. wikipedia.orgnih.gov This transformation is particularly valuable in medicinal chemistry, as the tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group. wikipedia.org The reaction of this compound with an azide (B81097) source, such as sodium azide, typically in the presence of a proton source like ammonium chloride or a Lewis acid like zinc chloride, would lead to the formation of 5-(1-ethyl-4-nitro-1H-pyrazol-5-yl)-1H-tetrazole. mdpi.com The mechanism involves the activation of the nitrile, followed by nucleophilic attack of the azide anion and subsequent cyclization. wikipedia.org The presence of the electron-withdrawing nitro and pyrazole groups can facilitate this reaction. nih.gov

| Reaction Type | Typical Reagents | Product | Notes |

|---|---|---|---|

| Amidine Formation | Ammonia or primary/secondary amines, Lewis/Brønsted acid catalyst | 1-Ethyl-4-nitro-1H-pyrazole-5-carboximidamide | General reaction; enhances basicity and hydrogen bonding capability. |

| Tetrazole Formation | Sodium azide (NaN₃), Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂) | 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1H-tetrazole | Forms a carboxylic acid bioisostere, often used in drug design. wikipedia.orgmdpi.com |

Cyclization Reactions Involving the Nitrile Functionality (e.g., fused heterocycles)

The nitrile group is a versatile synthon for the construction of fused heterocyclic systems. By reacting with appropriate binucleophiles, the nitrile and an adjacent atom of the pyrazole ring can participate in cyclocondensation reactions. For instance, related 5-aminopyrazole-4-carbonitriles are known to react with β-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridines. A plausible mechanism involves an initial Michael-type addition followed by an intramolecular cyclization where a nucleophilic amine attacks the nitrile carbon. informahealthcare.com

In the case of this compound, while the C4-nitro group is not a nucleophile, reactions with external binucleophiles can lead to the formation of fused systems. For example, reaction with hydrazine could potentially lead to the formation of a pyrazolo[3,4-d]pyridazine derivative, and reaction with hydroxylamine (B1172632) could yield a pyrazolo[3,4-d]isoxazole. These reactions would involve the nitrile group acting as an electrophile to form a new five- or six-membered ring fused to the pyrazole core.

Electrophilic and Nucleophilic Attack on the Pyrazole Ring System of this compound

The pyrazole ring is an electron-rich aromatic system, generally susceptible to electrophilic substitution. nih.gov However, the reactivity of the pyrazole ring in this compound is significantly modulated by its substituents.

Regioselectivity and Site Control

Electrophilic Attack: Unsubstituted pyrazoles typically undergo electrophilic substitution preferentially at the C4 position. scribd.com In the target molecule, this position is already occupied by a nitro group. Further electrophilic substitution would be directed to the C3 position. The directing effects of the existing substituents are as follows:

N1-ethyl group: An electron-donating group that activates the ring and is ortho-, para-directing (to C5 and C3).

C4-nitro group: A strong electron-withdrawing group that deactivates the ring and is a meta-director (to C2, which is not a carbon, and C5). lumenlearning.com

C5-carbonitrile group: An electron-withdrawing group that deactivates the ring and is a meta-director (to C3).

Considering these effects, any further electrophilic attack is strongly disfavored due to the powerful deactivating nature of the nitro and carbonitrile groups. If a reaction were to occur under harsh conditions, the C3 position is the most likely site of attack, influenced by the directing effects of the N1-ethyl and C5-carbonitrile groups.

Nucleophilic Attack: The presence of strong electron-withdrawing groups (nitro and carbonitrile) makes the pyrazole ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Nucleophilic attack is most likely to occur at the carbon atoms bearing these electron-withdrawing groups, namely C4 and C5. Nucleophilic substitution on nitropyrazoles often involves the displacement of the nitro group, particularly when it is located at a position activated by other substituents. researchgate.netacs.org In this molecule, the nitro group at C4 is a potential leaving group in SNAr reactions.

Influence of the Ethyl, Nitro, and Carbonitrile Substituents on Reactivity

The combination of substituents creates a unique reactivity profile.

N-Ethyl Group: This alkyl group is electron-donating by induction, slightly increasing the electron density of the pyrazole ring compared to an N-unsubstituted pyrazole. nih.gov This effect, however, is largely overshadowed by the powerful electron-withdrawing substituents. It also provides steric bulk at the N1 position.

C4-Nitro Group: This is a potent electron-withdrawing group through both resonance and inductive effects. It significantly reduces the electron density of the pyrazole ring, which deactivates it towards electrophiles and strongly activates it towards nucleophiles. lumenlearning.comnih.gov It also acts as a good leaving group in SNAr reactions.

C5-Carbonitrile Group: The nitrile group is also strongly electron-withdrawing, further decreasing the ring's nucleophilicity and enhancing its electrophilicity. Its presence, ortho to the C4-nitro group, enhances the activation for nucleophilic attack at the C4 position.

| Substituent | Position | Electronic Effect | Impact on Electrophilic Attack | Impact on Nucleophilic Attack |

|---|---|---|---|---|

| Ethyl | N1 | Electron-donating (inductive) | Activating (directs to C3, C5) | Deactivating |

| Nitro | C4 | Strongly electron-withdrawing (resonance and inductive) | Strongly deactivating (directs meta) | Strongly activating (at C4, C5) |

| Carbonitrile | C5 | Strongly electron-withdrawing (resonance and inductive) | Strongly deactivating (directs meta) | Strongly activating (at C4, C5) |

Thermal and Photochemical Transformations

Thermal Transformations: Nitropyrazoles are a class of energetic materials, and their thermal stability is a subject of significant research. researchgate.netssau.ru The thermal decomposition of nitropyrazoles often begins with the cleavage of the C-NO₂ bond or the N-NO₂ bond in N-nitropyrazoles. researchgate.netmdpi.com For C-nitropyrazoles, the decomposition can also be initiated by intramolecular hydrogen transfer or ring opening. ssau.ru The thermal stability is influenced by the number and position of the nitro groups. For this compound, heating could lead to the loss of the nitro group, followed by the decomposition of the pyrazole ring, producing gases like N₂, CO₂, and HCN. researchgate.net The presence of the ethyl group, compared to a proton, might slightly alter the decomposition pathway and onset temperature.

Metal-Catalyzed Reactions and Ligand Design for this compound

The this compound molecule possesses multiple potential coordination sites for metal ions, making it an interesting candidate for ligand design in coordination chemistry and catalysis. researchgate.netnih.govnih.gov

Ligand Properties:

The pyridine-like nitrogen atom (N2) of the pyrazole ring is a primary coordination site.

The nitrogen atom of the C5-carbonitrile group can also act as a donor.

The oxygen atoms of the C4-nitro group can coordinate to metal centers, a known binding mode for nitro-containing ligands. researchgate.net

This multi-dentate character allows the molecule to act as a chelating or bridging ligand, potentially forming mononuclear or polynuclear coordination complexes. nih.gov The electronic properties of the ligand, and consequently the resulting metal complex, are heavily influenced by the electron-withdrawing nitro and carbonitrile groups. These groups can affect the Lewis basicity of the donor atoms and the redox properties of the metal center in the complex.

Metal-Catalyzed Reactions: While the molecule itself can be a ligand, the pyrazole core can also be modified using metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing pyrazoles. researchgate.net However, the strong deactivation of the ring by the nitro and carbonitrile groups would make such reactions challenging at the C3 position. Conversely, the C4 position, if the nitro group were to be replaced by a halide, could be a handle for cross-coupling reactions to introduce new substituents.

Comprehensive Mechanistic Investigations of Key Reactions of this compound

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis and transformation of heterocyclic compounds. For this compound, a comprehensive investigation into the mechanisms of its key reactions involves detailed kinetic studies and the identification of transient intermediates. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related 4-nitropyrazole and pyrazole-5-carbonitrile derivatives.

Kinetic Studies

For instance, the synthesis of 4-nitropyrazole, a precursor to many functionalized pyrazoles, has been a subject of study. The process often involves the nitration of pyrazole, which can proceed through different pathways with varying kinetics. One common method is the rearrangement of N-nitropyrazole. nih.gov The rate of this rearrangement is influenced by the acidity of the medium and the temperature.

General observations from related compounds suggest that the electron-withdrawing nature of the nitro group at the C4 position and the nitrile group at the C5 position significantly influences the reactivity of the pyrazole ring. These groups deactivate the ring towards electrophilic substitution and activate it towards nucleophilic attack. Any kinetic analysis would need to consider the interplay of these electronic effects.

One study on the Knorr pyrazole reaction, monitored in real-time using in-line FTIR, demonstrates a modern approach to collecting kinetic data for pyrazole synthesis. researchgate.net Such transient flow rate methods allow for the efficient collection of residence time series data, which is vital for understanding reaction kinetics in continuous flow systems. researchgate.net

Table 1: Factors Influencing the Reaction Kinetics of Pyrazole Derivatives (General Observations)

| Factor | Influence on Reaction Rate | Rationale |

| Temperature | Generally increases | Provides the necessary activation energy for reactions. |

| Catalyst | Can significantly increase | Lowers the activation energy barrier. For example, solid acid catalysts like zeolites have been used in the synthesis of 4-nitropyrazole. guidechem.com |

| Solvent Polarity | Varies depending on the reaction | Can influence the stability of intermediates and transition states. |

| Substituent Effects | Strong influence | Electron-withdrawing groups (like -NO₂ and -CN) generally decrease the rate of electrophilic attack and increase the rate of nucleophilic attack on the pyrazole ring. |

Computational and Theoretical Insights into 1 Ethyl 4 Nitro 1h Pyrazole 5 Carbonitrile

Quantum Chemical Calculations (DFT) for Molecular Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and stability of molecules. For 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, DFT calculations can predict its optimized geometry, bond lengths, and angles, providing a foundational understanding of its three-dimensional structure. These calculations are crucial for understanding the molecule's stability and how it might interact with other molecules. eurasianjournals.comnih.gov

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful for predicting chemical reactivity. nih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. For this compound, the presence of the electron-withdrawing nitro (-NO2) and cyano (-CN) groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The pyrazole (B372694) ring and the ethyl group, being more electron-rich, will contribute significantly to the HOMO.

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. nih.gov Computational studies on similar nitroaromatic compounds have shown that the introduction of nitro groups tends to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -3.20 |

| HOMO-LUMO Gap | 5.30 |

Note: These are hypothetical values based on trends observed in similar compounds and would require specific DFT calculations for validation.

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, indicating these as sites for electrophilic attack. Conversely, the region around the hydrogen atoms of the ethyl group and the pyrazole ring would exhibit a positive potential, suggesting susceptibility to nucleophilic attack. The analysis of MEPs in nitroaromatic compounds has been instrumental in understanding their reactivity and intermolecular interactions. researchgate.net

Prediction of Spectroscopic Signatures for Mechanistic and Structural Elucidation

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.com These predictions are invaluable for confirming the structure of a synthesized compound and for understanding its vibrational modes and electronic transitions.

By calculating the vibrational frequencies, one can assign the peaks in an experimental IR or Raman spectrum to specific bond stretches, bends, and torsions within the molecule. Similarly, theoretical calculations of NMR chemical shifts can aid in the assignment of signals in experimental 1H and 13C NMR spectra, providing a detailed picture of the molecule's connectivity and chemical environment. mdpi.com For this compound, computational spectroscopy would be essential to differentiate it from potential isomers and to confirm its successful synthesis.

Reaction Pathway Analysis and Transition State Modeling

Theoretical calculations are instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies. nih.govmdpi.com

For the synthesis of this compound, computational analysis could be used to investigate the regioselectivity of the nitration of the pyrazole ring and the subsequent cyanation. By modeling the transition states for different reaction pathways, it is possible to predict which isomer is more likely to form, thus guiding synthetic strategies. researchgate.netacs.org

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Furthermore, understanding intermolecular interactions is crucial for predicting the solid-state structure and properties of the compound. While this compound does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through the nitrogen and oxygen atoms of the nitro and cyano groups. Additionally, the aromatic pyrazole ring can participate in π-π stacking interactions, which are important in the packing of molecules in crystals. nih.gov

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models in computational chemistry, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on a solute molecule. acs.orggithub.io

These models can predict how the solvent affects the molecule's geometry, electronic structure, and spectroscopic properties. For instance, the polarity of the solvent can influence the stability of different conformers and the energies of the HOMO and LUMO. Understanding solvation effects is critical for predicting reaction rates and equilibria in solution. researchgate.netsrce.hr

Quantitative Structure-Property Relationship (QSPR) Studies in Related Pyrazole Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structures of compounds with their physicochemical properties. nih.govresearchgate.net These models are instrumental in predicting the properties of new or untested molecules based on a set of calculated molecular descriptors. nih.gov In the realm of pyrazole chemistry, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) studies, have been pivotal in understanding and predicting a wide array of characteristics, from photophysical behaviors to biological activities. royalsocietypublishing.orgnih.govresearchgate.net While specific QSPR studies on this compound are not extensively documented in publicly available literature, the methodologies and insights from studies on analogous pyrazole systems provide a valuable framework for understanding its potential properties.

Research in this area often employs computational techniques like Density Functional Theory (DFT) to calculate molecular descriptors, which are then used to build predictive models through methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANNs). researchgate.netnih.gov These descriptors can encompass a wide range of molecular features, including electronic, thermodynamic, topological, and spatial properties.

A notable application of QSPR in pyrazole systems is the study of their fluorescence properties. For instance, a study on novel 1,3,5-triaryl-2-pyrazolines utilized 2D-QSPR to validate and understand their fluorescence behavior. royalsocietypublishing.org The developed models successfully identified the key parameters governing the quantum yields of these compounds. royalsocietypublishing.org This approach demonstrates the capability of QSPR to establish a mathematical link between a molecule's structure and its photophysical characteristics. royalsocietypublishing.org

Similarly, QSAR studies on pyrazole derivatives have been employed to predict their biological activities. One such study focused on a series of pyrazole derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. nih.gov By combining DFT calculations with machine learning, a QSAR model was developed that showed a strong correlation between the calculated physicochemical descriptors and the observed inhibitory activity (IC50 values). nih.gov Such models are invaluable in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing synthetic efforts. nih.gov

Furthermore, QSPR and QSAR models have been developed for various other properties of pyrazole derivatives, including their activity as carbonic anhydrase inhibitors and their olfactive properties. nih.govresearchgate.netijournalse.org For example, 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build models that predict the odor thresholds of pyrazine (B50134) derivatives, a class of compounds structurally related to pyrazoles. researchgate.net

The general workflow for building a robust QSPR model involves several key steps: compiling and curating a high-quality dataset, calculating a diverse set of molecular descriptors, selecting the most relevant variables, constructing the model using statistical methods, and rigorously validating the model's predictive power. nih.gov The insights gained from these models can guide the design of new pyrazole derivatives with tailored properties.

Below is a table summarizing the findings of selected QSPR/QSAR studies on various pyrazole systems, illustrating the diversity of properties that can be modeled.

| Pyrazole System | Property Modeled | Methodology | Key Findings | Reference |

| 1,3,5-triaryl-2-pyrazolines | Fluorescence Quantum Yield | 2D-QSPR, BMLR | Identified key descriptors controlling fluorescence, validating experimental observations. | royalsocietypublishing.org |

| 1-(4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one and 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives | EGFR Inhibitory Activity (IC50) | DFT, QSAR, Machine Learning | Established a good correlation between predicted and observed biological activities. | nih.gov |

| Pyrazole derivatives | Carbonic Anhydrase Inhibition (hCA I and hCA II) | Molecular Docking, MM-GBSA | Docking scores and binding energy calculations correlated well with observed inhibitory activities. | nih.gov |

| Pyrazine derivatives | Olfactive Thresholds | 3D-QSPR, CoMFA, CoMSIA | Developed models to predict odor thresholds, with good agreement between experimental and predicted values. | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Ethyl 4 Nitro 1h Pyrazole 5 Carbonitrile

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsion angles. For 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile, a single-crystal X-ray diffraction study would reveal the planarity of the pyrazole (B372694) ring and the orientation of the ethyl, nitro, and carbonitrile substituents.

Analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture. While specific crystallographic data for this compound is not widely published, analysis of related structures, such as 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, provides insight into the expected structural features. researchgate.net In such compounds, the pyrazole ring and its substituents engage in various intermolecular interactions that stabilize the crystal lattice. researchgate.net The dihedral angles between the pyrazole ring and its substituent groups are key parameters determined from such studies. researchgate.net

Table 1: Representative Crystallographic Data for a Related Nitropyrazole Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5811(16) |

| b (Å) | 19.734(7) |

| c (Å) | 11.812(4) |

| β (°) | 101.181(11) |

| Volume (ų) | 1047.6(6) |

| Z | 4 |

This data is for 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and is presented for illustrative purposes. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Mechanistic Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₆N₄O₂), the calculated exact mass is 166.0491. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the molecular formula.

Mass spectrometry also reveals information about the molecule's structure through its fragmentation pattern. In the case of nitropyrazoles, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of the alkyl substituent. researchgate.net Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and other techniques. researchgate.netyoutube.commiamioh.edu Furthermore, HRMS is sensitive enough to detect and identify transient intermediates in a chemical reaction, making it a valuable tool for studying reaction mechanisms.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆N₄O₂ |

| Molecular Weight | 166.14 g/mol |

| Exact Mass (Calculated) | 166.0491 |

| Common Fragment Ions (m/z) | [M-NO₂]⁺, [M-C₂H₅]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group in a molecule has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.

For this compound, the key functional groups would produce distinct signals:

Nitrile group (C≡N): A sharp, intense absorption band around 2200-2260 cm⁻¹. rsc.orgnih.gov

Nitro group (NO₂): Two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. nih.gov

C-H bonds: Stretching vibrations for the ethyl group and pyrazole ring C-H would appear in the 2850-3100 cm⁻¹ region.

Pyrazole ring vibrations: C=N and C=C stretching vibrations within the ring would be observed in the 1400-1600 cm⁻¹ region. bohrium.comscialert.net

Comparing the experimental FT-IR and Raman spectra with theoretical calculations can lead to a more precise assignment of the vibrational modes. bohrium.comscialert.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2200 - 2260 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1380 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=N / C=C (Ring) | Stretch | 1400 - 1600 |

Values represent typical ranges for the indicated functional groups. nih.govscialert.net

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Profiling

Modern process chemistry often employs in situ spectroscopic techniques to monitor reactions in real-time. mt.com Methods like FT-IR, Raman, and NMR spectroscopy can be used with probes inserted directly into a reaction vessel. spectroscopyonline.comresearchgate.net This allows for the continuous tracking of the concentrations of reactants, intermediates, and products without the need for sampling. nih.gov

For the synthesis of this compound, an in situ FT-IR probe could monitor the reaction progress by tracking the appearance of the characteristic nitrile (C≡N) and nitro (NO₂) bands of the product while observing the disappearance of reactant signals. mdpi.com This real-time data acquisition enables precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading, etc.), and the generation of kinetic profiles to better understand the reaction mechanism. mt.comspectroscopyonline.com

Derivatization Strategies and Design of Novel Pyrazole Based Architectures from 1 Ethyl 4 Nitro 1h Pyrazole 5 Carbonitrile

Introduction of Diverse Functional Groups via Electrophilic or Nucleophilic Substitution

The pyrazole (B372694) ring in 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the nitro and carbonitrile groups deactivates the pyrazole ring towards electrophilic substitution, which typically occurs at the C4 position in pyrazoles. researchgate.net However, the existing nitro group at C4 directs incoming electrophiles to other positions, although such reactions are less common.

More prevalent are nucleophilic substitution reactions, particularly targeting the nitro group. The strong electron-withdrawing character of the adjacent carbonitrile and the pyrazole ring facilitates the displacement of the nitro group by various nucleophiles. While specific studies on this compound are limited, research on analogous 4-nitropyrazole derivatives provides insights into potential transformations.

The nitro group can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst. This amino group can then serve as a handle for further derivatization, such as acylation or diazotization reactions, to introduce a variety of functionalities.

The carbonitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. Furthermore, the carbonitrile can participate in cycloaddition reactions to form new heterocyclic rings.

A summary of potential nucleophilic substitution reactions on the pyrazole core and transformations of the nitro and carbonitrile groups is presented below:

| Starting Material | Reagent/Condition | Product | Functional Group Transformation |

| This compound | H₂, Pd/C | 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile | Reduction of nitro group |

| This compound | H₂O, H⁺ or OH⁻ | 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | Hydrolysis of carbonitrile |

| This compound | LiAlH₄ | 1-ethyl-4-nitro-1H-pyrazol-5-yl)methanamine | Reduction of carbonitrile |

| This compound | R-NH₂ | 1-ethyl-4-(alkylamino)-1H-pyrazole-5-carbonitrile | Nucleophilic substitution of nitro group |

Formation of Pyrazole-Fused Heterocyclic Systems

The functional groups of this compound are ideal precursors for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Annulation Reactions Utilizing the Carbonitrile or Nitro Groups

The carbonitrile and the adjacent amino group (formed by the reduction of the nitro group) are key functionalities for annulation reactions. For instance, the reaction of a 4-amino-5-cyanopyrazole with various reagents can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other fused systems. nih.govresearchgate.net

One common strategy involves the condensation of the amino-nitrile with 1,3-dicarbonyl compounds or their equivalents to construct a fused pyridine (B92270) ring, yielding pyrazolo[3,4-b]pyridine derivatives. nih.gov Similarly, reaction with formamide, orthoformates, or other one-carbon synthons can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in pyrazolo[3,4-d]pyrimidines.

The carbonitrile group itself can react with hydrazines to form aminopyrazoles, which can then undergo further cyclization reactions. For example, treatment of a 5-aminopyrazole-4-carbonitrile with hydrazine (B178648) can lead to the formation of a pyrazolo[3,4-d]pyridazine core.

| Starting Pyrazole Derivative | Reagent(s) | Fused Heterocyclic System |

| 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile | Acetylacetone | Pyrazolo[3,4-b]pyridine |

| 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile | Diethyl malonate | Pyrazolo[3,4-b]pyridine |

| 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile | Triethyl orthoformate | Pyrazolo[3,4-d]pyrimidine |

| 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazine |

Synthesis of Polymeric and Supramolecular Structures Incorporating the this compound Moiety

The pyrazole nucleus, with its hydrogen bond donor and acceptor sites, is an excellent building block for the construction of supramolecular assemblies. nih.goviucr.orgresearchgate.net The N-H of the pyrazole ring (in the case of N-unsubstituted pyrazoles) and the lone pair of the second nitrogen atom can participate in hydrogen bonding to form dimers, trimers, tetramers, and even polymeric chains (catemers). iucr.orgresearchgate.net While this compound is N-substituted, the nitrogen atoms of the pyrazole ring can still act as hydrogen bond acceptors.

Furthermore, the nitro and carbonitrile groups can participate in non-covalent interactions, such as dipole-dipole interactions and halogen bonding (if halogenated derivatives are synthesized), which can direct the formation of specific supramolecular architectures.

The synthesis of polymers incorporating the this compound moiety can be envisioned through several routes. For instance, if the carbonitrile is hydrolyzed to a carboxylic acid, this can be used as a monomer in condensation polymerization with a suitable diol or diamine. Alternatively, if the nitro group is reduced to an amine, this can also be used as a monomer in polymerization reactions. The resulting polymers would possess the unique electronic and structural features of the pyrazole core, potentially leading to materials with interesting optical or electronic properties.

Design of Libraries for Structure-Property Relationship (SPR) Investigations (Non-Biological)

The derivatization strategies discussed above can be employed in a combinatorial fashion to generate libraries of compounds based on the this compound scaffold. Such libraries are invaluable for systematic investigations of structure-property relationships (SPR). By systematically varying the substituents at different positions of the pyrazole ring and the fused systems, one can tune the electronic, optical, and physical properties of the resulting molecules.

For example, a library of pyrazolo[3,4-b]pyridines can be synthesized by reacting 4-amino-1-ethyl-1H-pyrazole-5-carbonitrile with a diverse set of 1,3-dicarbonyl compounds. The resulting compounds could then be screened for their photophysical properties, such as absorption and emission wavelengths, quantum yields, and solvatochromism. The data obtained from such screenings can be used to build SPR models that correlate the structural features of the molecules with their observed properties. These models can then guide the design of new compounds with optimized properties for specific applications, such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials.

An example of a data table for an SPR study is shown below:

| Compound ID | R¹ in Pyrazolo[3,4-b]pyridine | R² in Pyrazolo[3,4-b]pyridine | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| PBP-001 | Methyl | Methyl | 350 | 450 | 0.25 |

| PBP-002 | Phenyl | Methyl | 365 | 470 | 0.35 |

| PBP-003 | Methyl | Trifluoromethyl | 340 | 430 | 0.15 |

| PBP-004 | Phenyl | Phenyl | 380 | 490 | 0.50 |

This systematic approach allows for the efficient exploration of the chemical space around the this compound core, facilitating the discovery of new materials with tailored properties.

Emerging Applications of 1 Ethyl 4 Nitro 1h Pyrazole 5 Carbonitrile in Advanced Materials and Chemical Technologies

Potential in Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create novel devices. Pyrazole (B372694) derivatives have been recognized for their utility in this arena, with some exhibiting electroluminescent properties and serving as components in organic light-emitting diodes (OLEDs). rsc.org The potential of 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile in this context is rooted in its distinct electronic structure.

The pyrazole ring itself is an aromatic five-membered heterocycle with two nitrogen atoms, which can be either a proton donor (pyrrole-type) or a proton acceptor (pyridine-type). mdpi.com This structure provides a stable scaffold with inherent electronic activity. The introduction of a strong electron-withdrawing nitro group (-NO2) and a cyano group (-CN) at positions 4 and 5, respectively, significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the electronic landscape is a key strategy in designing materials for organic electronics.

For instance, in OLEDs, materials with low LUMO levels can facilitate electron injection from the cathode, a crucial process for efficient device operation. The electron-deficient nature of the pyrazole ring in this compound, enhanced by the nitro and cyano substituents, suggests it could function effectively as an electron-transporting or electron-accepting material. Furthermore, the extended π-conjugation across the pyrazole ring and the nitrile group can influence the photophysical properties of the molecule, which is a critical aspect for the development of emissive materials. nih.gov While direct experimental validation of this compound in OLEDs is not yet prevalent in the literature, its structural motifs are analogous to other heterocyclic compounds successfully employed in optoelectronic applications.

Role in Catalysis and Asymmetric Synthesis as Ligands or Organocatalysts

Pyrazole derivatives are widely employed as ligands in coordination chemistry and catalysis due to the ability of their nitrogen atoms to chelate metal ions. rsc.org The use of pyrazole-containing ligands has been shown to significantly enhance the catalytic activity of metal complexes in various reactions, including polymerization. nih.gov

This compound possesses two nitrogen atoms within its pyrazole ring that can act as coordination sites for a metal center. The electronic properties of the ligand play a crucial role in modulating the reactivity of the metallic catalyst. The strong electron-withdrawing nature of the nitro and cyano groups in this particular pyrazole would render the nitrogen atoms less basic. This could lead to the formation of metal complexes with enhanced Lewis acidity at the metal center, which can be advantageous in a variety of catalytic transformations.

In the realm of asymmetric synthesis, chiral pyrazole-containing ligands are instrumental in inducing enantioselectivity. acs.org While this compound is not inherently chiral, it can be incorporated into larger chiral scaffolds to create new ligands. The electronic tuning provided by the nitro and cyano groups could be a valuable tool in optimizing the stereochemical outcome of catalytic asymmetric reactions.

Furthermore, the concept of organocatalysis, which utilizes small organic molecules to catalyze reactions, presents another avenue for the application of this compound. The pyrazole scaffold itself can participate in hydrogen bonding and other non-covalent interactions, which are key to many organocatalytic mechanisms. The specific electronic and steric environment of this compound could be exploited in the design of novel organocatalysts for specific transformations.

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The ability of molecules to recognize and bind to each other is fundamental to the creation of complex, functional supramolecular assemblies. Pyrazole derivatives have been shown to be effective building blocks in this field.

For example, a coumarin-based 1,2-pyrazole has been synthesized and demonstrated to have efficient colorimetric and fluorescence sensing capabilities for fluoride (B91410) and copper ions through host-guest interactions. nih.gov The study highlighted that deprotonation of a 'CH' proton from the pyrazole ring was a key part of the sensing mechanism. nih.gov This indicates the potential for the pyrazole ring to participate in hydrogen bonding and other recognition events.

This compound has several features that make it a promising candidate for supramolecular chemistry applications. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the presence of the highly polar nitro and cyano groups can lead to strong dipole-dipole interactions and potentially other non-covalent interactions. These groups can be engineered to specifically recognize and bind to complementary guest molecules. The planar nature of the pyrazole ring also allows for π-π stacking interactions, which are another important driving force in the formation of supramolecular structures. The induced supramolecular assembly of platinum(II) complexes by phosphate (B84403) derivatives has been shown to be sensitive to microenvironmental changes, suggesting that similar systems with pyrazole-based components could be designed for specific recognition tasks. rsc.org

Development as Components for Chemical Sensors (Non-Biological)

The development of chemosensors for the detection of ions and neutral molecules is a rapidly growing area of research with significant environmental and industrial implications. Pyrazole derivatives have emerged as a versatile platform for the design of such sensors. nih.govrsc.org Their utility stems from the fact that their photophysical properties, such as color and fluorescence, can be modulated upon binding to a target analyte.